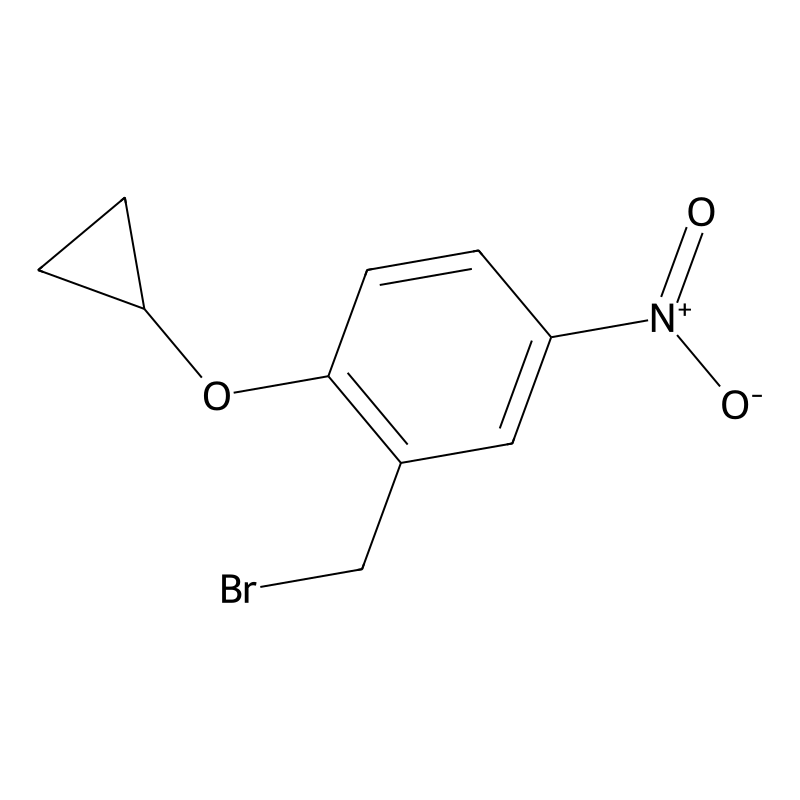

2-Bromomethyl-1-cyclopropoxy-4-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromomethyl-1-cyclopropoxy-4-nitrobenzene is an organic compound characterized by the presence of a bromomethyl group, a cyclopropoxy group, and a nitro group attached to a benzene ring. This compound's molecular formula is , and it features unique structural elements that influence its chemical behavior and potential applications in various fields.

- Electrophilic Aromatic Substitution: The nitro group, being an electron-withdrawing substituent, deactivates the aromatic ring towards further electrophilic substitution but directs incoming electrophiles to the meta position.

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or hydroxides, allowing for the formation of various derivatives.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.

The synthesis of 2-Bromomethyl-1-cyclopropoxy-4-nitrobenzene typically involves:

- Bromination: The introduction of the bromomethyl group can be achieved through bromination of 1-cyclopropoxy-4-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide.

- Cyclopropyl Group Introduction: The cyclopropyl moiety can be introduced via cyclopropanation reactions involving suitable precursors like alkenes or alkynes.

2-Bromomethyl-1-cyclopropoxy-4-nitrobenzene has potential applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Materials Science: Its unique structure may allow for the development of novel materials with specific properties.

Interaction studies involving 2-Bromomethyl-1-cyclopropoxy-4-nitrobenzene could focus on its reactivity with biological targets or other chemical species. Investigating its behavior in various solvents or under different pH conditions could provide insights into its stability and reactivity patterns.

Several compounds share structural similarities with 2-Bromomethyl-1-cyclopropoxy-4-nitrobenzene. Here are notable examples:

| Compound Name | Structural Features |

|---|---|

| 4-Bromo-1-cyclopropyl-2-nitrobenzene | Contains a cyclopropyl group and a nitro group |

| 2-Bromo-1-isopropyl-4-nitrobenzene | Similar nitro substitution but with an isopropyl group |

| 1-Bromo-4-nitrobenzene | Lacks cyclopropoxy and bromomethyl groups |

| 1-(Bromomethyl)-2-methoxy-4-nitrobenzene | Contains a methoxy group instead of a cyclopropoxy group |

Uniqueness

The uniqueness of 2-Bromomethyl-1-cyclopropoxy-4-nitrobenzene lies in its combination of the cyclopropoxy and bromomethyl groups along with the nitro substituent. This specific arrangement influences its reactivity and potential applications compared to other similar compounds, making it a valuable candidate for further research in synthetic chemistry and biological studies.